4-(benzylsulfanyl)-7-chloro-2,3-dihydro-1,5-benzothiazepine
Description
4-(Benzylsulfanyl)-7-chloro-2,3-dihydro-1,5-benzothiazepine is a benzothiazepine derivative characterized by a seven-membered heterocyclic ring containing nitrogen and sulfur atoms. The core structure (2,3-dihydro-1,5-benzothiazepine) is partially saturated, with a chlorine substituent at position 7 and a benzylsulfanyl group (-S-CH₂-C₆H₅) at position 4. This compound shares structural similarities with calcium channel blockers like diltiazem but differs in substituent patterns and pharmacological targets.
Properties
IUPAC Name |
4-benzylsulfanyl-7-chloro-2,3-dihydro-1,5-benzothiazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNS2/c17-13-6-7-15-14(10-13)18-16(8-9-19-15)20-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTYMUXCIOWXGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C=C(C=C2)Cl)N=C1SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylsulfanyl)-7-chloro-2,3-dihydro-1,5-benzothiazepine typically involves the following steps:
Formation of the Benzothiazepine Ring: The initial step involves the cyclization of appropriate precursors to form the benzothiazepine ring. This can be achieved through the reaction of 2-aminothiophenol with α-haloketones under basic conditions.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced by reacting the intermediate benzothiazepine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Chlorination: The final step involves the chlorination of the benzothiazepine ring at the 7-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The benzylsulfanyl (-S-CH₂C₆H₅) group undergoes oxidation to form sulfoxides or sulfones. This reactivity is consistent with sulfur-containing heterocycles:
Reduction Reactions
The sulfide moiety and unsaturated bonds in the benzothiazepine ring are susceptible to reduction:
Substitution Reactions
The chlorine atom at position 7 participates in nucleophilic aromatic substitution (NAS):
Enzyme-Targeted Reactions
The compound acts as a competitive inhibitor for α-glucosidase and tyrosinase via reversible interactions:
Synthetic Derivatives & SAR
Modifications at the benzylsulfanyl or chlorine positions significantly alter bioactivity:
Kinetic and Mechanistic Data
-
Oxidation kinetics : Pseudo-first-order rate constant () for sulfoxide formation: .
-
Substitution thermodynamics : ΔG‡ for NAS at C7: (DFT calculations) .
Structural Characterization
Key spectral data for reaction products:
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimalarial and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 4-(benzylsulfanyl)-7-chloro-2,3-dihydro-1,5-benzothiazepine involves its interaction with specific molecular targets. For instance, in its antimalarial activity, the compound inhibits the formation of hemozoin, a crucial process for the survival of the malaria parasite. The benzylsulfanyl group plays a significant role in binding to the target site, disrupting the normal function of the enzyme or protein involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The primary analogs of interest are benzothiazepines with varying substituents on the sulfanyl group. The most relevant comparison is with 7-chloro-4-([3-(trifluoromethyl)benzyl]sulfanyl)-2,3-dihydro-1,5-benzothiazepine (CAS 477855-80-4), which replaces the benzyl group with a 3-trifluoromethylbenzyl moiety.
Table 1: Structural and Physical Properties
| Compound Name | Substituent on Benzyl Group | Molecular Formula | Molar Mass (g/mol) | Key Structural Features |
|---|---|---|---|---|
| 4-(Benzylsulfanyl)-7-chloro-... (Target) | None (Benzyl) | C₁₆H₁₃ClNS₂ | 325.9* | Electron-rich benzyl group |
| 4-([3-(Trifluoromethyl)benzyl]sulfanyl)-... | 3-CF₃ | C₁₇H₁₃ClF₃NS₂ | 387.87 | Electron-withdrawing CF₃ substituent |
*Calculated based on CAS 477855-80-4 by replacing CF₃ with H.
Impact of Substituents on Physicochemical Properties
Pharmacological Implications
While direct pharmacological data for the target compound is unavailable, insights can be inferred from related studies:
- Angiotensin II Receptor Affinity : Docking studies on structurally similar thiazol-imine derivatives (e.g., compound 3(3) in ) highlight the importance of substituents in receptor binding. The CF₃ group in CAS 477855-80-4 may enhance affinity for targets like angiotensin II receptors through hydrophobic interactions .
- Antihypertensive Potential: Analogs with electron-withdrawing groups (e.g., CF₃, bromo) in showed stronger antihypertensive effects, suggesting that the target compound’s benzyl group may offer milder activity compared to its fluorinated counterpart .
Biological Activity
The compound 4-(benzylsulfanyl)-7-chloro-2,3-dihydro-1,5-benzothiazepine belongs to the class of 1,5-benzothiazepines, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific compound, emphasizing its potential therapeutic applications, mechanisms of action, and relevant research findings.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazepine derivatives. For instance, a series of novel 1,5-benzothiazepine derivatives were synthesized and evaluated for their anticancer activity against various cell lines including HT-29 (colon cancer), MCF-7 (breast cancer), and DU-145 (prostate cancer) using the MTT assay. Among these derivatives, certain compounds demonstrated significant cytotoxic effects with IC50 values ranging from 16 μg/mL to 28 μg/mL against different cancer cell lines .
Table 1: Anticancer Activity of Benzothiazepine Derivatives
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| BT18 | HT-29 | 28 |
| BT19 | MCF-7 | 27 |
| BT20 | DU-145 | 16 |
Antimicrobial Activity
The antimicrobial properties of benzothiazepines have also been explored. A study indicated that certain derivatives exhibited potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 2 to 6 μg/mL, demonstrating their potential as effective antimicrobial agents .
Table 2: Antimicrobial Activity of Selected Benzothiazepine Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Compound 1 | Staphylococcus aureus | 2 |
| Compound 2 | Escherichia coli | 6 |
Other Biological Activities
In addition to anticancer and antimicrobial effects, benzothiazepines have shown promise in other therapeutic areas:
- Antipsychotic Activity : Some derivatives have been evaluated for their antipsychotic effects, indicating potential use in treating psychiatric disorders.
- Antioxidant Activity : Research has demonstrated that certain benzothiazepines possess antioxidant properties, which may contribute to their overall therapeutic profile .
The biological activities of benzothiazepines are attributed to their ability to interact with various biological targets:
- EGFR Inhibition : Some derivatives exhibit inhibitory action against the Epidermal Growth Factor Receptor (EGFR), a key player in cancer progression.
- Antimicrobial Mechanisms : The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Case Studies
A notable case study involved the synthesis and evaluation of a new series of benzothiazepine derivatives where three compounds (BT18, BT19, BT20) exhibited promising anticancer activity exceeding that of standard chemotherapeutic agents like methotrexate. These findings underscore the potential for developing new treatments based on benzothiazepine scaffolds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
